2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone
Overview
Description
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with two trifluoroethoxy groups and a dimethoxy isoindolinone moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the trifluoroethoxy phenyl intermediate: This step involves the reaction of 3,5-dihydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form 3,5-bis(2,2,2-trifluoroethoxy)benzaldehyde.
Cyclization to isoindolinone: The intermediate is then subjected to a cyclization reaction with 6,7-dimethoxyphthalic anhydride under acidic conditions to form the isoindolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: The trifluoroethoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoroethoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced isoindolinone derivatives.
Substitution: Formation of substituted phenyl derivatives with new functional groups.
Scientific Research Applications
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy groups and isoindolinone moiety contribute to its binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2,2,2-trifluoroethoxy)phenyl derivatives:
1,3,4-oxadiazole derivatives: These compounds contain a similar trifluoroethoxy phenyl group and have been studied for their anti-cancer and anti-diabetic properties.
Uniqueness
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone is unique due to the presence of both trifluoroethoxy groups and the dimethoxy isoindolinone moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-3H-isoindol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6NO5/c1-29-15-4-3-11-8-27(18(28)16(11)17(15)30-2)12-5-13(31-9-19(21,22)23)7-14(6-12)32-10-20(24,25)26/h3-7H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIASKUGDGSNOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC(=CC(=C3)OCC(F)(F)F)OCC(F)(F)F)C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.